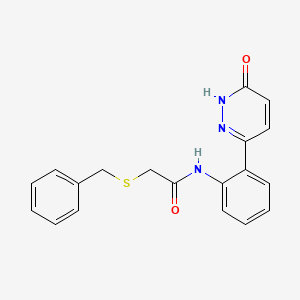

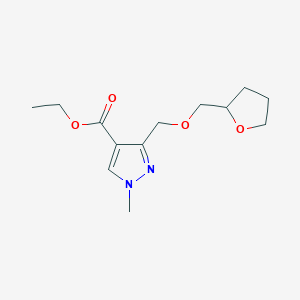

![molecular formula C16H9Cl2N5O2 B2962722 N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-52-7](/img/structure/B2962722.png)

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Quinazolines are another class of compounds that are used as a central structural component in a number of drug classes .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Quinazolinones can be synthesized by the reaction of anthranilic acid with excess formamide .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The molecular formula of a triazole is C2H3N3 .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can react with benzhydrazide and hydrazine hydrate to give the corresponding pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .科学的研究の応用

Anticancer Applications

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells. For example, compounds like erlotinib and gefitinib target the epidermal growth factor receptor (EGFR) and are used in the treatment of lung and pancreatic cancers .

Antimicrobial and Antifungal Activities

These compounds exhibit significant antimicrobial and antifungal activities. They can be designed to target specific bacterial enzymes or fungal structures, disrupting their growth and survival .

Cardiovascular Effects

Quinazoline derivatives can have hypotensive effects, acting as vasodilators to lower blood pressure. They may also possess antiplatelet properties, reducing the risk of thrombosis .

CNS Activities

Some quinazoline derivatives are known for their central nervous system (CNS) effects, such as anticonvulsant and sedative properties. They can modulate neurotransmitter systems to exert these effects .

Immunomodulatory Effects

These compounds can influence the immune system, potentially serving as immunosuppressants or immunostimulants depending on their structure and target .

Metabolic Disorders

Quinazoline derivatives may also be used in the management of metabolic disorders due to their hypolipidemic activities, which can help in controlling cholesterol levels .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJILYCHKOPTEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

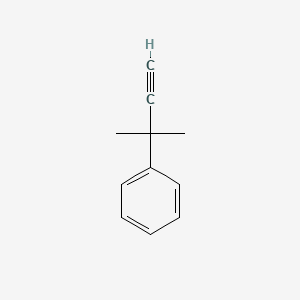

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)

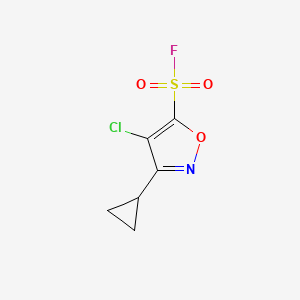

![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)

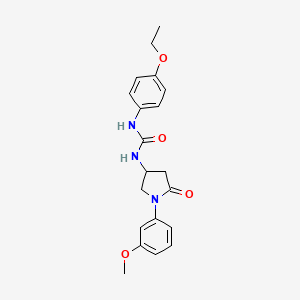

![N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2962644.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2962656.png)

![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

![[1-(3-Methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2962661.png)